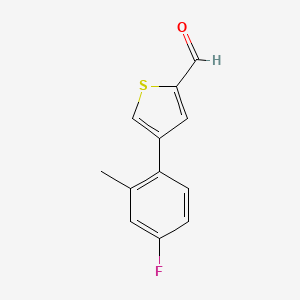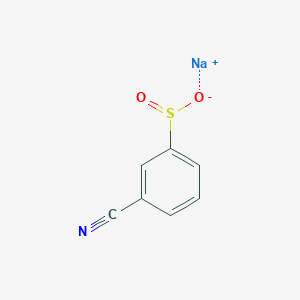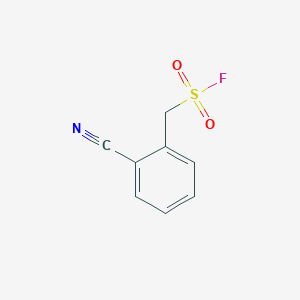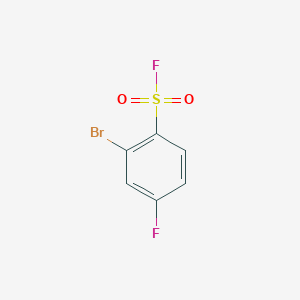
4-(4-Fluoro-2-methylphenyl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluoro-2-methylphenyl)thiophene-2-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a thiophene ring substituted with a 4-fluoro-2-methylphenyl group and an aldehyde functional group at the 2-position. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method for synthesizing 4-(4-Fluoro-2-methylphenyl)thiophene-2-carbaldehyde involves an aldol condensation reaction. This process typically starts with the reaction of 4-fluoro-2-methylbenzaldehyde with thiophene-2-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to promote the condensation reaction.
-
Vilsmeier-Haack Reaction: : Another synthetic route involves the Vilsmeier-Haack reaction, where thiophene is reacted with 4-fluoro-2-methylbenzaldehyde in the presence of a Vilsmeier reagent (a mixture of DMF and POCl3). This method is advantageous for introducing the formyl group directly onto the thiophene ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The aldehyde group in 4-(4-Fluoro-2-methylphenyl)thiophene-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
-
Substitution: : The fluorine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products
Oxidation: 4-(4-Fluoro-2-methylphenyl)thiophene-2-carboxylic acid.
Reduction: 4-(4-Fluoro-2-methylphenyl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-Fluoro-2-methylphenyl)thiophene-2-carbaldehyde is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, thiophene derivatives, including this compound, are studied for their potential pharmacological activities. These compounds have shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents. The presence of the fluorine atom often enhances the biological activity and metabolic stability of these compounds.
Industry
Industrially, this compound is used in the production of organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties make it suitable for use in advanced materials for electronic devices.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-2-methylphenyl)thiophene-2-carbaldehyde in biological systems involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The fluorine atom can enhance binding affinity to certain receptors, increasing the compound’s potency. The thiophene ring system can interact with various biological pathways, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)thiophene-2-carbaldehyde: Lacks the methyl group on the phenyl ring.
4-(4-Methylphenyl)thiophene-2-carbaldehyde: Lacks the fluorine atom on the phenyl ring.
4-(4-Chloro-2-methylphenyl)thiophene-2-carbaldehyde: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
4-(4-Fluoro-2-methylphenyl)thiophene-2-carbaldehyde is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. The fluorine atom enhances metabolic stability and binding affinity, while the methyl group can affect the compound’s lipophilicity and overall molecular interactions.
Properties
IUPAC Name |
4-(4-fluoro-2-methylphenyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FOS/c1-8-4-10(13)2-3-12(8)9-5-11(6-14)15-7-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZZKTLVNRHXIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=CSC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 8-fluoro-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B8057252.png)







![3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8057319.png)
![(1R,2R,4S)-7-(((9H-fluoren-9-yl)methoxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B8057324.png)


